molecular formula C22H23ClN4O2 B2361815 N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide CAS No. 1207028-84-9

N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No. B2361815
CAS RN: 1207028-84-9
M. Wt: 410.9
InChI Key: XPVKFZGRKCGRLP-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CGRP Receptor Inhibition : A study described the synthesis of a compound similar to N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide, which is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound has implications in the treatment of conditions like migraines or vascular headaches (Cann et al., 2012).

  • Antimicrobial Activity : A compound structurally related to the query compound demonstrated potential as an antimicrobial agent. This indicates the broader class of compounds, including N-(4-chlorophenethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide, might have applications in combating bacterial and fungal infections (Desai, Dodiya, & Shihora, 2011).

  • CB1 Cannabinoid Receptor Interaction : Research exploring a compound with a similar structure to the query molecule demonstrated its potential as a potent and selective antagonist for the CB1 cannabinoid receptor. This suggests possible applications in the study of cannabinoid receptors and their related physiological and pathological processes (Shim et al., 2002).

  • Potential Antipsychotic Agent : Similar heterocyclic carboxamides were evaluated for their potential as antipsychotic agents. These findings imply that the compound might be researched further for its possible use in treating psychiatric disorders (Norman et al., 1996).

  • Inhibitors of Soluble Epoxide Hydrolase : A study discovered that related piperidine-4-carboxamide compounds were effective inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. This indicates potential therapeutic applications for the compound (Thalji et al., 2013).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c23-17-7-5-15(6-8-17)9-12-24-21(28)16-10-13-27(14-11-16)20-22(29)26-19-4-2-1-3-18(19)25-20/h1-8,16H,9-14H2,(H,24,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVKFZGRKCGRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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